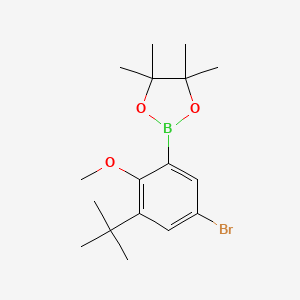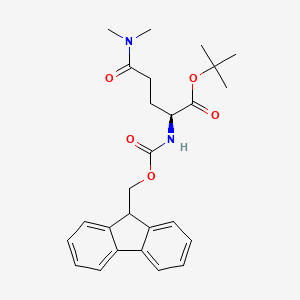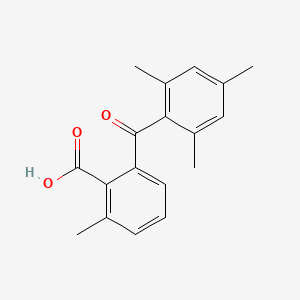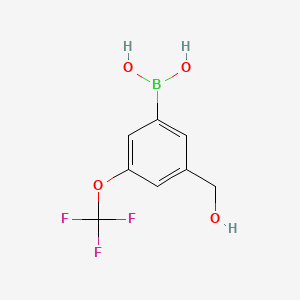
(3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethoxy group and hydroxymethyl group in this compound adds unique chemical properties that make it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the trifluoromethoxy group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of (3-(Carboxy)-5-(trifluoromethoxy)phenyl)boronic acid.
Reduction: Formation of (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronate ester.
Substitution: Formation of substituted phenylboronic acids with various functional groups replacing the trifluoromethoxy group.
科学研究应用
Chemistry: (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Its unique functional groups allow for selective reactions and the formation of complex molecules.
Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors. The compound’s ability to form reversible covalent bonds with diols makes it a candidate for targeting enzymes with active site serine residues.
Medicine: Boronic acids, including this compound, are investigated for their potential in drug development. They are considered for use in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron-containing compounds are used to target cancer cells.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and sensors. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用机制
The mechanism of action of (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming boronate esters. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity.
相似化合物的比较
Phenylboronic acid: Lacks the hydroxymethyl and trifluoromethoxy groups, making it less reactive in certain applications.
(3-(Hydroxymethyl)phenyl)boronic acid: Similar structure but lacks the trifluoromethoxy group, affecting its electronic properties.
(3-(Trifluoromethoxy)phenyl)boronic acid: Lacks the hydroxymethyl group, which can influence its reactivity and solubility.
Uniqueness: (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both the hydroxymethyl and trifluoromethoxy groups. These functional groups enhance its reactivity, binding affinity, and solubility, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.
属性
分子式 |
C8H8BF3O4 |
|---|---|
分子量 |
235.95 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-5(4-13)1-6(3-7)9(14)15/h1-3,13-15H,4H2 |
InChI 键 |
LRJNCNDYRNNIBO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)CO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


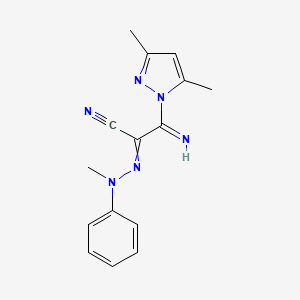
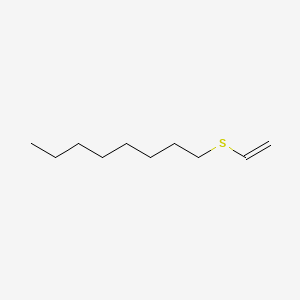
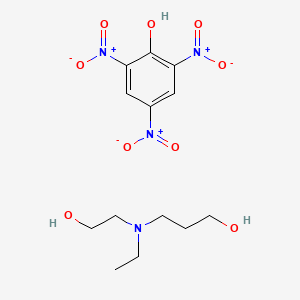
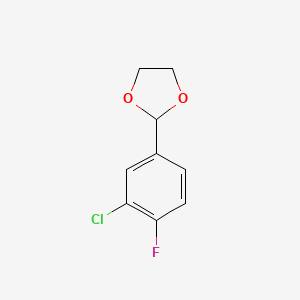
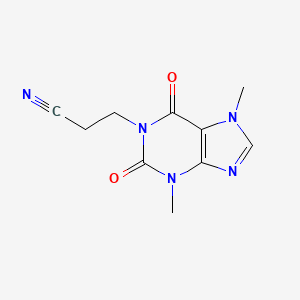
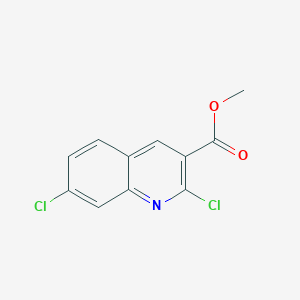
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)


